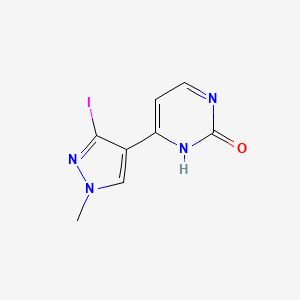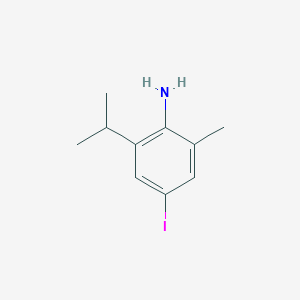![molecular formula C32H36N2O4 B13989391 2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione) CAS No. 78045-49-5](/img/structure/B13989391.png)
2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[45]decane-2,4-dione is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under heating in boiling ethanol . This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, formaldehyde, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
78045-49-5 |
|---|---|
Formule moléculaire |
C32H36N2O4 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
2-[4-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-3-methylphenyl]-2-methylphenyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C32H36N2O4/c1-21-17-23(9-11-25(21)33-27(35)19-31(29(33)37)13-5-3-6-14-31)24-10-12-26(22(2)18-24)34-28(36)20-32(30(34)38)15-7-4-8-16-32/h9-12,17-18H,3-8,13-16,19-20H2,1-2H3 |
Clé InChI |
UXBDUWYQWGBTII-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CC4(C3=O)CCCCC4)C)N5C(=O)CC6(C5=O)CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


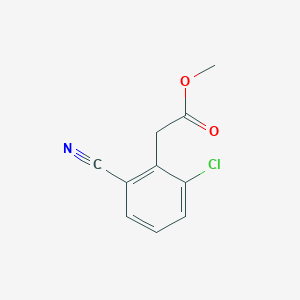


![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
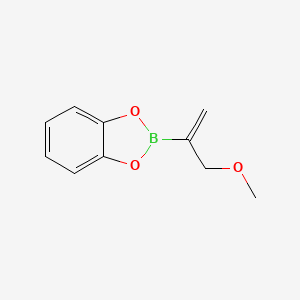
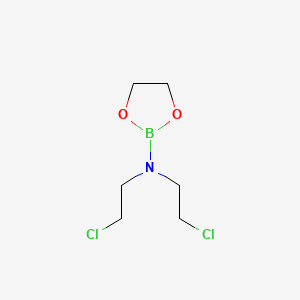

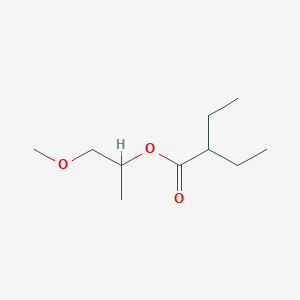
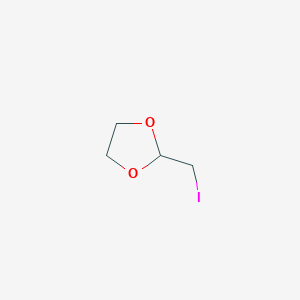

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)

